![molecular formula C6H14O2S B14128674 2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane CAS No. 3359-71-5](/img/structure/B14128674.png)
2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfanyl group bonded to an isopropyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane typically involves the reaction of propan-2-ol with sulfur-containing reagents under controlled conditions. One common method includes the reaction of propan-2-ol with sulfur dichloride in the presence of a base, followed by the addition of an isopropylating agent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives. Common reagents and conditions for these reactions include mild temperatures and solvents like dichloromethane or ethanol. Major products formed from these reactions include sulfoxides, sulfones, and thiols.
Wissenschaftliche Forschungsanwendungen
2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which 2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane include:
2-({[(Propan-2-yl)oxy]sulfanyl}oxy)ethane: This compound has a similar structure but with an ethane backbone instead of propane.
2-({[(Propan-2-yl)oxy]sulfanyl}oxy)butane: This compound features a butane backbone, offering different chemical properties.
2-({[(Propan-2-yl)oxy]sulfanyl}oxy)pentane: With a pentane backbone, this compound exhibits unique reactivity compared to its shorter-chain counterparts. The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
3359-71-5 |
|---|---|
Molekularformel |
C6H14O2S |
Molekulargewicht |
150.24 g/mol |
IUPAC-Name |
2-propan-2-yloxysulfanyloxypropane |
InChI |
InChI=1S/C6H14O2S/c1-5(2)7-9-8-6(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
SEIFYNNOMSTCRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OSOC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



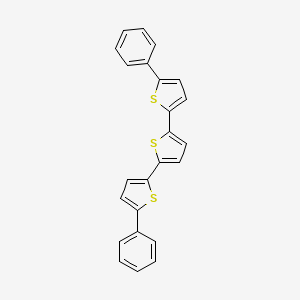
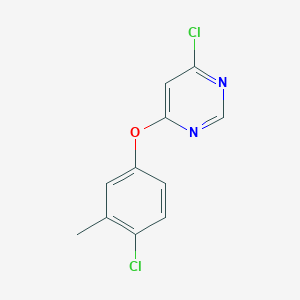

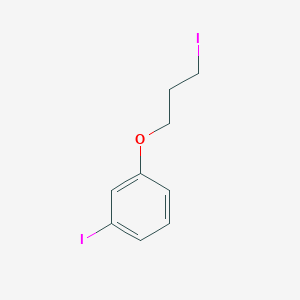

![1-[4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14128650.png)
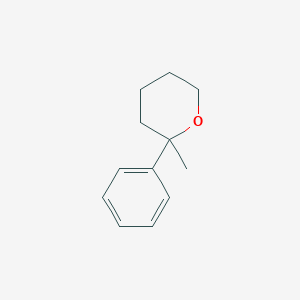

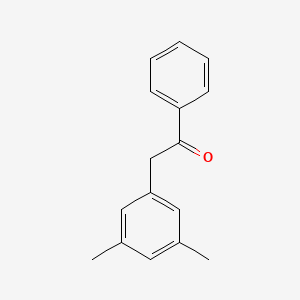
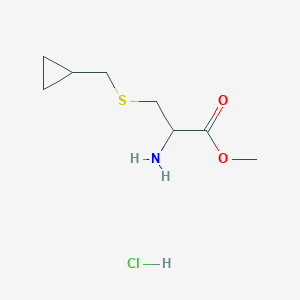


![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
